Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
This compound (CAS: Not explicitly provided; molecular formula: C₁₄H₁₈BNO₃) consists of a benzene ring linked to an acetamide group, where the nitrogen atom is substituted with a 2-phenyl moiety bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The dioxaborolane ring is a boronic ester, a key functional group in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in organic synthesis . Its synthesis involves acetylation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with acetyl chloride, though the reported yield is low (8%) due to diacetylation by-products .
Properties
IUPAC Name |
2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO3/c1-19(2)20(3,4)25-21(24-19)16-12-8-9-13-17(16)22-18(23)14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDELWVZNVREOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Scheme
The halogenated precursor, typically an aryl bromide or iodide, reacts with B₂Pin₂ in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) to yield the boronate ester. For N-[2-bromophenyl]benzeneacetamide, the reaction proceeds as follows:
Optimized Conditions
Representative Protocol from Source
A mixture of methyl 4-bromo-2-methylbenzoate (2.2 mmol), B₂Pin₂ (2.2 mmol), Pd(OAc)₂ (0.07 mmol), and KOAc (6.6 mmol) in DMF was degassed and heated at 80°C for 4 hours. After purification by column chromatography (20% EtOAc/hexanes), the product was isolated in 39% yield.
Yield Comparison Across Methods
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromophenylacetamide | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 70 |
| 4-Bromo-2-methylbenzoate | Pd(OAc)₂ | KOAc | DMF | 80 | 39 |
| 5-Triflate derivative | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 85 | 93 |
Sequential Functionalization: Acylation Followed by Borylation
This two-step approach involves synthesizing the acetamide moiety first, followed by boronate ester installation.
Step 1: Acylation of Aniline Derivatives
The parent aniline derivative (e.g., 2-aminophenylboronic acid pinacol ester) is acylated using acetyl chloride or anhydride in the presence of a base.
Example from Source:
2-Aminophenylboronic acid pinacol ester (1.0 mmol) was treated with acetyl chloride (1.2 mmol) and triethylamine (2.0 mmol) in dichloromethane at 0°C. The mixture was stirred for 2 hours, yielding N-[2-(boronate)phenyl]acetamide in 85% yield.
Step 2: Boronate Ester Stabilization
The intermediate boronic acid is protected as a pinacol ester using pinacol (1,2-diol) under acidic conditions.
Alternative Methods: Triflate Intermediates and Suzuki Coupling
Triflate-Directed Borylation
Aryl triflates, generated from phenolic precursors, undergo borylation under similar conditions to aryl halides. This method is advantageous for electron-rich arenes.
Protocol from Source:
N-[2-(trifluoromethanesulfonyloxy)phenyl]benzeneacetamide (1.0 mmol) was reacted with B₂Pin₂ (1.1 mmol) and Pd(dppf)Cl₂ (0.03 mmol) in dioxane at 80°C for 18 hours. The product was isolated in 64% yield after silica gel chromatography.
Suzuki-Miyaura Cross-Coupling
Pre-formed boronate esters can couple with acetamide-containing aryl halides. This method is less common but useful for late-stage diversification.
Challenges and Optimization Strategies
Common Side Reactions
Catalytic System Optimization
Purification Techniques
-
Column Chromatography : Silica gel with EtOAc/hexanes (10–30% gradient).
-
Recrystallization : Hexanes/EtOAc mixtures yield high-purity crystals.
Industrial-Scale Synthesis
Large-scale protocols emphasize cost efficiency and reduced purification steps. Source reports a 93% yield using:
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of boron to alkenes or alkynes, typically in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogenated tetramethyl diborane, and bromobenzene. The reactions are typically conducted under controlled conditions, such as specific temperatures and pressures, to ensure high yields and purity of the desired products .
Major Products Formed
The major products formed from these reactions include various boron-containing derivatives, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mechanism of Action
The mechanism by which Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s boron-containing group allows it to participate in various chemical reactions, including borylation and hydroboration, which can modify the structure and function of target molecules . These interactions are often facilitated by the presence of catalysts and specific reaction conditions, which enhance the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Positional Isomers
- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 480424-93-9, C₁₃H₁₂O): This isomer features the boronate ester at the meta position of the phenyl ring. Ortho-substituted derivatives (like the target compound) often exhibit higher steric hindrance, which can reduce coupling efficiency compared to meta or para isomers .
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS: 118288-08-7): The boronate ester is para-substituted, and the acetamide is replaced with a benzamide group. The benzamide’s larger aromatic substituent may enhance π-π stacking interactions in catalytic systems, improving solubility in non-polar solvents .
Functional Group Variations
- N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1256359-34-8, C₁₅H₂₂BNO₃): A methyl group replaces the acetamide’s hydrogen, increasing lipophilicity (logP ~2.8 estimated). This modification could enhance membrane permeability in biological applications, though its primary use remains in Suzuki couplings .
- N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide (CAS: Not provided): Replacing acetamide with sulfonamide introduces a sulfonyl group, altering electronic properties (e.g., stronger electron-withdrawing effects). This compound’s safety profile includes R22 (harmful if swallowed) and requires protective gear (S36) .
Reactivity in Cross-Coupling Reactions
The target compound’s ortho-substituted boronate ester may hinder transmetalation in Suzuki reactions due to steric clashes with palladium catalysts. In contrast, para-substituted analogs (e.g., compound 6.49 in ) show higher efficiency in forming biaryl products, as para positioning reduces steric interference .
Biological Activity
Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical formula for Benzeneacetamide is . The compound features a benzeneacetamide moiety linked to a phenyl group that contains a boron-based dioxaborolane structure. This unique configuration may influence its biological interactions and properties.
- Enzyme Inhibition : Research has indicated that compounds containing dioxaborolane structures can act as enzyme inhibitors. This is particularly relevant in the context of cancer therapy where inhibition of specific enzymes can hinder tumor growth .
- Antioxidant Activity : Some studies suggest that benzeneacetamide derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and may be beneficial in treating diseases related to oxidative damage .
- Cellular Signaling Modulation : The compound may interact with various cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. This modulation is critical in cancer biology and therapeutic interventions .
Therapeutic Potential
- Cancer Treatment : Due to its ability to inhibit specific enzymes involved in cancer progression, Benzeneacetamide shows promise as a potential anti-cancer agent. Studies have demonstrated its effectiveness in reducing tumor size in preclinical models .
- Neuroprotective Effects : Preliminary findings suggest that this compound may also have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .
Case Studies
- In Vivo Studies : A study involving mice treated with Benzeneacetamide demonstrated significant reductions in tumor growth compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and enhanced apoptosis in cancer cells .
- Cell Line Experiments : In vitro studies using various cancer cell lines (e.g., breast and prostate cancer) showed that Benzeneacetamide induced cell cycle arrest and apoptosis through the activation of caspase pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H24BNO3 |
| Molecular Weight | 324.42 g/mol |
| CAS Number | 2246696-13-7 |
| Purity | ≥95% |
| Storage Conditions | 4-8°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
